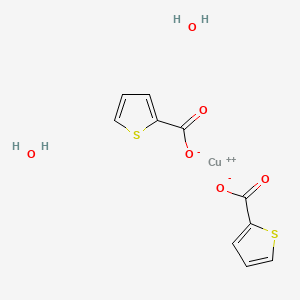

Copper;thiophene-2-carboxylate;dihydrate

Description

Overview of Metal Carboxylate Chemistry and Its Significance

Metal carboxylates are a class of coordination compounds formed between metal ions and carboxylate anions (RCOO⁻). nih.gov This area of chemistry is vast and significant, with applications ranging from industrial catalysis and materials science to pharmaceuticals. nih.gov The versatility of metal carboxylates stems from the varied coordination modes the carboxylate ligand can adopt. It can bind to a metal center in a monodentate fashion (using one oxygen atom), as a bidentate chelating ligand (using both oxygen atoms with the same metal), or as a bridging ligand between two or more metal centers. bu.edu.eg

These compounds are synthesized through several routes, including the reaction of a metal salt with a carboxylic acid or through salt metathesis reactions. bu.edu.eg The nature of both the metal ion and the organic carboxylate moiety significantly influences the resulting compound's structure and properties. nih.gov The study of metal carboxylates has a long history, with early uses including their application as pigments and waterproofing materials. cdnsciencepub.com Modern research focuses on designing novel structures with tailored electronic, magnetic, and catalytic properties, including the development of advanced materials like metal-organic frameworks (MOFs). mdpi.com

Importance of Thiophene-2-carboxylate (B1233283) as a Ligand in Coordination Chemistry

Thiophene-2-carboxylate, the conjugate base of thiophene-2-carboxylic acid, is a heterocyclic ligand of significant interest in coordination chemistry. nih.gov The thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, imparts unique electronic properties to the ligand. Thiophene-2-carboxylic acid itself can be prepared through the oxidation of 2-acetylthiophene. rsc.org

Contextualization of Copper(II) Complexes with Thiophene-2-carboxylate Dihydrate

Copper(II) ions are known to form a wide variety of coordination complexes with diverse geometries, such as octahedral, square planar, and distorted square pyramidal. researchgate.netnih.gov When complexed with thiophene-2-carboxylate, the resulting structures are often influenced by the presence of other co-ligands or solvent molecules.

Research has described several copper(II) complexes where thiophene-2-carboxylate acts as a ligand alongside other molecules like 1,10-phenanthroline (B135089) or tetramethylethylenediamine. researchgate.net In some of these structures, water molecules are also coordinated to the copper(II) center. For example, a complex formulated as [(Phen)Cu(O(2)Cth)(2)·H(2)O] has been crystallographically characterized, demonstrating a scenario where a water molecule is part of the coordination sphere. researchgate.net The subject of this article, Copper(II) thiophene-2-carboxylate dihydrate, refers to a specific stoichiometry, [Cu(C₅H₃O₂S)₂(H₂O)₂], where two thiophene-2-carboxylate ligands and two water molecules are coordinated to a central copper(II) ion. Such a mononuclear complex would likely feature a distorted octahedral geometry, with the two water molecules occupying the axial positions and the two carboxylate ligands coordinating in the equatorial plane. researchgate.net

Historical Development and Current Research Landscape

The study of metal carboxylates dates back centuries, with some of the earliest uses being in ancient mummification paints and as lubricants for chariot wheels around 1400 B.C. cdnsciencepub.com The industrial revolution spurred rapid progress in the field, particularly in the paint and polymer industries. cdnsciencepub.com Comprehensive reviews on the topic began to appear in the latter half of the 20th century, codifying the synthesis, properties, and structural diversity of these compounds.

Current research on copper(II) carboxylate complexes, including those with thiophene-based ligands, is highly active. Scientists are exploring their potential as catalysts for organic reactions, as nodes in the construction of porous metal-organic frameworks for gas storage and separation, and for their interesting magnetic and electronic properties. Furthermore, many copper complexes are investigated for their biological activity, including potential applications as antimicrobial or antitumor agents. While much of the recent focus has been on mixed-ligand systems or polymeric structures, the study of simpler hydrated complexes like Copper(II) thiophene-2-carboxylate dihydrate remains fundamental to understanding the core principles of how these components assemble and function.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10CuO6S2 |

|---|---|

Molecular Weight |

353.9 g/mol |

IUPAC Name |

copper;thiophene-2-carboxylate;dihydrate |

InChI |

InChI=1S/2C5H4O2S.Cu.2H2O/c2*6-5(7)4-2-1-3-8-4;;;/h2*1-3H,(H,6,7);;2*1H2/q;;+2;;/p-2 |

InChI Key |

YHVUENWKBOTATJ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CSC(=C1)C(=O)[O-].C1=CSC(=C1)C(=O)[O-].O.O.[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies for Copper Thiophene 2 Carboxylate Dihydrate and Derivatives

General Synthetic Approaches for Copper Carboxylate Complexes

The preparation of copper(II) carboxylates can be achieved through several widely used methods, primarily in aqueous or mixed-solvent systems. The choice of method often depends on the solubility of the carboxylic acid and the desired purity of the final product. bu.edu.eg Three common approaches are particularly notable:

Reaction of Basic Copper(II) Carbonate with Carboxylic Acid: This method involves the direct reaction of a carboxylic acid (RCOOH) with basic copper(II) carbonate (CuCO₃·Cu(OH)₂). The reaction produces the copper(II) carboxylate salt, water, and carbon dioxide gas. bu.edu.eg The general equation for this reaction is: 2 RCOOH + CuCO₃·Cu(OH)₂ → Cu(O₂CR)₂ + 2 H₂O + CO₂ bu.edu.eg

Reaction of a Carboxylate Salt with Copper(II) Sulfate: In this approach, the sodium salt of the carboxylic acid is first prepared by neutralizing the acid with a base like sodium hydroxide. This sodium carboxylate solution is then mixed with an aqueous solution of copper(II) sulfate. The copper(II) carboxylate, if insoluble, precipitates from the solution. bu.edu.eg This method is most suitable when the carboxylic acid is water-soluble, and the resulting copper carboxylate has low solubility in water. bu.edu.eg

Reaction of Copper(II) Acetate (B1210297) with Carboxylic Acid: This synthesis is typically performed in an ethanol-water solution. Copper(II) acetate is dissolved in water, and the carboxylic acid is dissolved in a minimal amount of ethanol. Mixing these two solutions leads to the formation of the desired copper(II) carboxylate. bu.edu.eg This approach is particularly effective for carboxylic acids that are insoluble in water but soluble in ethanol. bu.edu.eg

These methods generally produce yields ranging from 30% to 80%, depending on the specific compound and the chosen procedure. bu.edu.eg

Specific Preparation Routes for Copper(II) Thiophene-2-carboxylate (B1233283) Complexes

While the direct synthesis of the parent compound, copper(II) thiophene-2-carboxylate dihydrate, can be achieved using the general methods described above, much of the specific research has focused on the synthesis of its derivatives, often incorporating additional ligands. These syntheses typically involve the reaction of a Cu(II) salt with thiophene-2-carboxylic acid in the presence of a nitrogen-donor auxiliary ligand. For instance, mononuclear complexes such as [Cu(L)₂(bipy)], [Cu(L)₂(bipy)(H₂O)], and [Cu(L)₂(phen)(H₂O)] (where L = 2-thiophene carboxylate, bipy = 2,2´-bipyridine, and phen = 1,10-phenanthroline) have been successfully prepared.

In one documented case, a hydrated copper(II) thiophene-2-carboxylate complex, [(Phen)Cu(O₂Cth)₂·H₂O], was formed via an unexpected desulfurization of a thiocarboxylate precursor under ambient conditions. nih.gov

The synthesis of these complexes is predominantly carried out in solution. Reactants are dissolved in appropriate solvents, such as water or ethanol-water mixtures, and then combined. bu.edu.eg The product may precipitate immediately or require a period of standing, sometimes overnight, for formation to complete. bu.edu.eg

Isolation of the solid product is typically achieved by standard laboratory techniques. Suction or vacuum filtration is commonly used to separate the precipitate from the reaction mixture. The resulting solid is then washed, often with ethanol, to remove any soluble impurities. bu.edu.eg

To obtain high-purity crystalline material suitable for characterization methods like X-ray diffraction, recrystallization techniques are employed. A common method involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly. Slow evaporation of the solvent from a saturated solution at room temperature is another effective technique for growing single crystals. researchgate.neteurjchem.com

The formation and structure of the final product are highly dependent on the reaction conditions. Stoichiometry is a critical factor; the molar ratios of the copper salt, the carboxylate ligand, and any auxiliary ligands determine the composition of the resulting complex.

Many copper(II) carboxylates are known to incorporate water molecules into their crystal structures, a phenomenon that is readily observed in complexes synthesized in aqueous or mixed-aqueous solutions. bu.edu.eg These water molecules, referred to as water of hydration, typically coordinate directly to the copper(II) ions, occupying axial positions in the coordination sphere. researchgate.net

For example, the complex [(Phen)Cu(O₂Cth)₂·H₂O] is a monohydrated species where one water molecule is bound to the copper center. nih.gov In other copper carboxylate systems, dihydrate structures are common, where two water molecules are coordinated to the dimeric copper core. researchgate.net The formation of a dihydrate versus a monohydrate or an anhydrous product can be influenced by the crystallization conditions, such as solvent composition and temperature, as well as the steric and electronic properties of the carboxylate and any auxiliary ligands.

Synthesis of Copper(I) Thiophene-2-carboxylate (CuTC)

The synthesis of Copper(I) thiophene-2-carboxylate, commonly abbreviated as CuTC, follows a distinct methodology designed to maintain the copper in its +1 oxidation state and to produce an anhydrous product. The most widely reported and robust method involves the reaction of thiophene-2-carboxylic acid with copper(I) oxide (Cu₂O).

In a typical procedure, thiophene-2-carboxylic acid and copper(I) oxide are heated in toluene. scispace.com The reaction vessel is equipped with a Dean-Stark apparatus to facilitate the azeotropic removal of water, which is formed as a byproduct of the reaction. scispace.com Refluxing the mixture overnight drives the reaction to completion and ensures the final product is anhydrous. The reaction is represented by the following equation:

2 C₄H₃SCOOH + Cu₂O → 2 Cu(C₄H₃SCO₂) + H₂O

After cooling, the solid product is isolated by vacuum filtration. The filter cake is washed with a solvent like dry methanol (B129727) or ether to remove excess acid and other impurities, and then dried under vacuum. researchgate.net The resulting CuTC is a tan, air-stable, and non-hygroscopic powder that can be handled at room temperature without special precautions. drugfuture.com This anhydrous synthesis contrasts with the aqueous methods used for Cu(II) carboxylates, where water incorporation is common. Searches for a stable, well-characterized hydrated form of CuTC have not yielded significant results, indicating that the anhydrous form is the standard reagent used in further chemical applications.

Structural Elucidation and Coordination Chemistry of Copper Thiophene 2 Carboxylate Dihydrate

Single Crystal X-ray Diffraction Analysis

Determination of Molecular and Crystal Structures

In such structures, the carboxylate groups from the thiophene-2-carboxylate (B1233283) anions bridge the two copper centers. The water molecules then coordinate to the axial positions of the copper ions, completing their coordination spheres. This paddle-wheel motif is a common and well-documented structural feature for many copper(II) carboxylates nih.govresearchgate.net. The crystal structure of these complexes is typically composed of these discrete dinuclear units, which are then packed into a three-dimensional lattice held together by intermolecular forces such as hydrogen bonding, often involving the coordinated water molecules and the carboxylate oxygen atoms.

Crystallographic data for a related polymeric copper(II) complex with 2-thiopheneacetic acid further supports the tendency of these types of ligands to form dinuclear copper units that can link into extended structures researchgate.net. Many copper(II) carboxylate complexes have been shown to crystallize in various systems, with the specific crystal system and space group being dependent on the nature of the carboxylate ligand and any coordinated solvent molecules.

Detailed Analysis of Copper(II) Coordination Environment

The coordination environment around the copper(II) ion in carboxylate complexes is diverse, though certain geometries are particularly prevalent. The d⁹ electronic configuration of Cu(II) often leads to distorted coordination geometries due to the Jahn-Teller effect.

While less common for simple carboxylates, monomeric copper(II) complexes with thiophene-based ligands can be formed, particularly when bulky ancillary ligands are present. For instance, a monomeric complex with the formula [Cu(MTK)₂(FP)₂] (where MTK is 3-methylthiophene-2-carboxylate and FP is a furopyridine ligand) has been synthesized and structurally characterized distantreader.org. In such monomeric species, the copper(II) center can exhibit geometries such as a distorted tetragonal-bipyramidal arrangement distantreader.org. In another example involving a ligand derived from thiophene-2-carbaldehyde (B41791) thiosemicarbazone, the copper(II) ion displays a distorted square-planar geometry nih.gov. A nearly square planar environment was also observed for a Cu(II) complex with a ligand derived from 2-thiophenecarbohydrazide mdpi.com.

The coordination within these dimeric units is well-defined. The equatorial Cu-O bond lengths with the carboxylate oxygen atoms are typically in the range of 1.9 to 2.0 Å. The axial Cu-O bond length with the water molecule is generally longer, often exceeding 2.1 Å, indicating a weaker interaction iucr.org.

Table 1: Representative Bond Distances in Copper(II) Carboxylate Paddle-Wheel Structures

| Bond | Typical Length (Å) |

|---|---|

| Equatorial Cu-O (carboxylate) | 1.90 - 2.00 |

| Axial Cu-O (water) | > 2.10 |

Note: Data is generalized from typical copper(II) carboxylate complexes.

While the primary structure is likely a discrete dimer, these paddle-wheel units can act as secondary building units to form one-dimensional, two-dimensional, or three-dimensional coordination polymers ias.ac.inmdpi.comacs.org. Linkage between the dimeric units can occur through various mechanisms. For instance, if the carboxylate ligand possesses an additional donor atom, it could bridge between dimers. In the case of copper(II) thiophene-2-carboxylate dihydrate, the polymeric extension is most likely to occur through hydrogen bonding interactions involving the axially coordinated water molecules and the carboxylate oxygen atoms of adjacent paddle-wheel units. A polymeric chain structure has been observed for a copper(II) complex with 2-thiopheneacetic acid, where dinuclear units are directly linked researchgate.net.

Ligand Coordination Modes of Thiophene-2-carboxylate Anions

The thiophene-2-carboxylate anion offers several potential coordination modes. However, in the context of copper(II) complexes, and particularly in the formation of paddle-wheel structures, the most common mode is the bridging bidentate (or syn-syn) coordination nih.goviucr.org. In this mode, each of the two oxygen atoms of the carboxylate group coordinates to one of the two copper centers, thus bridging them.

The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group in the infrared spectrum is a useful diagnostic tool to infer the coordination mode. For a bridging bidentate coordination, this difference is typically in the range of 170–250 cm⁻¹ nih.gov.

While the carboxylate group is the primary coordination site, the sulfur atom of the thiophene (B33073) ring could potentially interact with the copper center. However, in the prevalent paddle-wheel structures of copper(II) carboxylates, such interaction is sterically hindered and generally not observed. The coordination is dominated by the "hard" oxygen donors of the carboxylate group interacting with the hard copper(II) ion.

Table 2: Common Coordination Modes of Carboxylate Ligands

| Coordination Mode | Description |

|---|---|

| Monodentate | Only one oxygen atom of the carboxylate group is coordinated to the metal center. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group are coordinated to the same metal center. |

Monodentate Binding

In a monodentate fashion, the carboxylate group of the thiophene-2-carboxylate ligand would bind to the copper(II) center through a single oxygen atom. This type of coordination is observed in some mixed-ligand copper(II) complexes where steric hindrance from other ligands might favor this binding mode. In such a scenario for the dihydrate, the copper(II) ion would likely complete its coordination sphere by bonding with the two water molecules and the second thiophene-2-carboxylate ligand.

Bridging Bidentate Coordination (e.g., Syn-Syn Bridging)

A more common coordination mode for carboxylate ligands in copper(II) complexes is the bridging bidentate mode. Specifically, the syn-syn bridging arrangement is frequently observed, leading to the formation of a dinuclear "paddlewheel" structure. In this arrangement, four thiophene-2-carboxylate ligands would bridge two copper(II) ions. Each copper ion would be coordinated to four oxygen atoms from the four bridging carboxylate groups in a square planar geometry.

Postulated Role of Water Molecules (Dihydrate) in Coordination and Crystal Packing

Alternatively, in a dinuclear paddlewheel structure formed by bridging carboxylate ligands, the water molecules would typically coordinate to the axial positions of the copper(II) ions. This axial coordination completes the coordination sphere of each copper center, often resulting in a distorted octahedral or square pyramidal geometry.

Supramolecular Architecture and Potential Intermolecular Interactions

The assembly of individual complex units into a three-dimensional network is guided by various non-covalent interactions.

Hydrogen Bonding Networks (O-H···O, N-H···O, C-H···O)

The coordinated water molecules are expected to be key players in forming an extensive hydrogen-bonding network. The hydrogen atoms of the water molecules can act as donors to the carboxylate oxygen atoms of neighboring complexes (O-H···O). This type of interaction is fundamental in the crystal packing of many hydrated metal carboxylates. While there are no N-H bonds in this specific compound, weak C-H···O interactions between the thiophene ring's hydrogen atoms and the carboxylate or water oxygen atoms could further stabilize the structure.

Potential π-π Stacking Interactions between Aromatic Rings

The aromatic thiophene rings could participate in π-π stacking interactions. These interactions would occur between the electron-rich aromatic rings of adjacent thiophene-2-carboxylate ligands, contributing to the stability of the crystal lattice. The extent of these interactions would depend on the packing arrangement of the molecules in the crystal.

Hypothetical Construction of Three-Dimensional Supramolecular Frameworks

The combination of coordination bonds, hydrogen bonding (primarily O-H···O), and potential π-π stacking interactions would likely result in the formation of a stable three-dimensional supramolecular framework. The specific dimensionality and topology of this network would be contingent on the precise coordination mode of the thiophene-2-carboxylate ligands and the orientation of the intermolecular interactions.

Spectroscopic Characterization of Copper Thiophene 2 Carboxylate Dihydrate

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the coordination mode of the carboxylate ligand to the copper(II) center. The analysis of vibrational spectra of metal carboxylates primarily focuses on the characteristic stretching frequencies of the carboxylate group and the vibrations associated with the metal-ligand bonds.

The coordination of the carboxylate group to a metal ion significantly influences the vibrational frequencies of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching modes. The separation between these two frequencies, Δν = νas(COO⁻) - νs(COO⁻), is a valuable diagnostic tool for determining the coordination mode of the carboxylate ligand (ionic, monodentate, bidentate chelating, or bidentate bridging).

In related copper(II) carboxylate complexes, the carboxylate moiety has been observed to adopt various coordination modes, which is reflected in their vibrational spectra. For instance, in a series of heteroleptic Cu(II) carboxylates with paddle-wheel structures, the Δν values fall in the range of 185 cm⁻¹ to 215 cm⁻¹, which is indicative of a bridging bidentate coordination mode. For copper(II) thiophene-2-carboxylate (B1233283) complexes, the positions of these bands would be compared to that of the free thiophene-2-carboxylic acid to confirm coordination. The deprotonation of the carboxylic acid upon complex formation is confirmed by the disappearance of the broad –OH band typically observed around 3400–3000 cm⁻¹. researchgate.net

A detailed analysis of the FTIR and Raman spectra of copper(II) thiophene-2-carboxylate dihydrate would be expected to reveal bands in the regions summarized in the table below, based on studies of similar compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

| ν(O-H) of water | 3500 - 3200 | Presence of lattice or coordinated water molecules. |

| νas(COO⁻) | ~1600 - 1650 | Asymmetric stretching of the carboxylate group. |

| νs(COO⁻) | ~1400 - 1450 | Symmetric stretching of the carboxylate group. |

| Δν = νas - νs | 150 - 250 | Indicates the coordination mode of the carboxylate group. |

| ν(Cu-O) | ~400 - 500 | Stretching vibration of the copper-oxygen bond. |

This table is generated based on typical values for copper(II) carboxylates and is for illustrative purposes.

The direct interaction between the copper ion and the oxygen atoms of the carboxylate ligand and water molecules gives rise to low-frequency vibrational modes. These metal-ligand stretching vibrations, specifically ν(Cu-O), are typically observed in the far-infrared region of the spectrum, generally between 400 and 500 cm⁻¹. The identification of these bands provides direct evidence for the formation of the coordination complex. In a study of a new Cu(II) complex with a ligand derived from thiophene (B33073), bands observed at 541 cm⁻¹ (IR) and 544 cm⁻¹ (Raman) were assigned to the O–Cu–O stretching, confirming the coordination of the metal to the carbonyl and phenoxide oxygen atoms of the ligand. researchgate.net Another signal at 463 cm⁻¹ in the IR spectrum was assigned to the Cu–O (water) stretching mode. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis and Diffuse Reflectance)

Electronic absorption spectroscopy provides information about the electronic structure of the complex, particularly the d-orbital splitting of the copper(II) ion in its specific coordination environment.

Transitions that are primarily localized on the thiophene-2-carboxylate ligand are expected to occur in the ultraviolet region of the spectrum. These transitions, often of the π → π* type, are characteristic of the aromatic thiophene ring and the carboxylate group. In a study of thiophene-containing Cu(β-diketonato) complexes, the absorbance maxima were found to be mainly ligand-to-ligand charge-transfer excitations. researchgate.net The complexation with the copper ion may cause a shift in the absorption bands of the free ligand.

For a Cu(II) ion, which has a d⁹ electron configuration, one or more d-d transitions are expected. These transitions are typically weak and appear as a broad band in the visible or near-infrared region of the spectrum. The position and shape of this band are highly sensitive to the geometry of the coordination sphere around the copper ion. For mononuclear Cu(II) complexes in a square-based pyramidal geometry, a wide visible absorption band is typically observed in the region of 685-750 nm. nih.gov The presence of such a band in the spectrum of copper(II) thiophene-2-carboxylate dihydrate would be indicative of its coordination geometry. In some cases, the d-d transition region can be decomposed into multiple bands corresponding to transitions from the ground state to different excited states. nih.gov

| Transition Type | Expected Wavelength Range (nm) | Assignment |

| Ligand-centered (π → π*) | < 400 | Electronic transitions within the thiophene-2-carboxylate ligand. |

| d-d transitions | 600 - 800 | Transitions between the d-orbitals of the Cu(II) ion. |

This table is generated based on typical values for copper(II) complexes and is for illustrative purposes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) complexes. The EPR spectrum provides detailed information about the electronic ground state and the environment of the unpaired electron.

For a mononuclear copper(II) complex, the EPR spectrum is typically characterized by the g-tensor and the hyperfine coupling constant (A) with the copper nucleus (I = 3/2). In a frozen solution or powder sample, the spectrum often exhibits axial symmetry, with two principal g-values, g∥ and g⊥. The relationship g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, which is common for Cu(II) in elongated octahedral or square-pyramidal geometries. researchgate.net The hyperfine interaction with the copper nucleus splits the g∥ and g⊥ signals into four lines each, although the splitting in the g⊥ region is often not resolved.

In a study of Cu(II) complexes derived from thiophene-2-carbaldehyde (B41791) thiosemicarbazone, the EPR spectra showed an orthorhombic g-tensor, indicating weak magnetic exchange interactions. For mononuclear Cu(II) complexes with N-tripodal ligands containing a thiophene ring, the EPR spectra displayed an axial signal, which is typical of a square-based pyramidal geometry. nih.gov The specific g and A values for copper(II) thiophene-2-carboxylate dihydrate would provide precise information about its electronic structure and coordination.

| EPR Parameter | Expected Value/Feature | Interpretation |

| g-tensor | g∥ > g⊥ > 2.0023 | d(x²-y²) ground state, typical for square-pyramidal or elongated octahedral geometry. |

| A∥(Cu) | ~150 - 200 x 10⁻⁴ cm⁻¹ | Hyperfine coupling constant, provides information about the covalency of the Cu-ligand bond. |

| A⊥(Cu) | Smaller than A∥ | Hyperfine coupling constant. |

This table is generated based on typical values for mononuclear copper(II) complexes and is for illustrative purposes.

Investigation of Copper(II) Paramagnetic Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the environment of the paramagnetic Cu(II) centers in copper thiophene-2-carboxylate dihydrate. The interaction of the unpaired electron with the external magnetic field and the copper nucleus (I=3/2) provides detailed information about the symmetry of the ligand field and the nature of the copper-ligand bonds.

The EPR spectra of copper(II) complexes are typically characterized by the g-tensor and the hyperfine coupling tensor (A). In powder samples, the spectra often exhibit axial or rhombic symmetry. For an axially symmetric environment, the g-tensor is described by two principal values: g|| and g⊥. The relationship g|| > g⊥ > gₑ (2.0023) is characteristic of a dₓ²-y² ground state, which is common for copper(II) complexes with elongated octahedral or square-planar geometries. ethz.ch

In the case of copper(II) complexes involving thiophene-carboxylate derivatives, powder EPR spectra have indicated the presence of paramagnetic centers in a rhombic symmetry, suggesting a distorted octahedral geometry around the Cu²⁺ ion. researchgate.net For instance, a related Cu(II) complex with a ligand derived from o-vanillin and 2-thiophenecarbohydrazide exhibits an EPR spectrum consistent with an orthorhombic symmetry. mdpi.com The analysis of such spectra allows for the determination of the principal g-values.

Table 1: Representative EPR g-tensor values for a related Cu(II) thiophene derivative complex mdpi.com

| g-tensor component | Value |

| g₁ | 2.273 |

| g₂ | 2.068 |

| g₃ | 2.052 |

The deviation of these g-values from the free electron g-value (gₑ ≈ 2.0023) is indicative of the spin-orbit coupling and the covalent character of the bonds between the copper ion and the ligands. The observation of an orthorhombic g-tensor (g₁ ≠ g₂ ≠ g₃) in some copper(II) complexes points to a low-symmetry coordination environment. mdpi.comnih.gov

Elucidation of Local Geometry and Symmetry

The local geometry and symmetry around the copper(II) center in thiophene-2-carboxylate complexes can be elucidated by correlating EPR data with structural information from X-ray crystallography on related compounds.

Structural studies on various copper(II) carboxylates reveal a diversity of coordination environments. For monomeric complexes, a distorted tetragonal-bipyramidal environment around the copper ion is often observed. researchgate.net However, a prominent structural motif for many copper(II) carboxylates, including those with thiophene-2-carboxylate, is the dinuclear "paddle-wheel" structure. researchgate.net In these dimeric units, two copper atoms are bridged by four carboxylate ligands. Each copper ion typically adopts a square-pyramidal geometry, with the four oxygen atoms from the carboxylate groups forming the basal plane and a fifth ligand (e.g., a water molecule or a solvent molecule) occupying the axial position. researchgate.net

The symmetry of the coordination sphere has a direct impact on the EPR spectrum. A distorted octahedral geometry, as suggested by some EPR studies, is consistent with a rhombic symmetry. researchgate.net In other cases, a nearly square-planar environment can be inferred. mdpi.com The coordination can involve the carboxylate group binding in a bridging bidentate mode, which is a common feature in dinuclear copper complexes.

Table 2: Common Geometries and Symmetries in Copper(II) Thiophene-2-Carboxylate and Related Complexes

| Geometry | Symmetry | Supporting Evidence |

| Distorted Octahedral | Rhombic | EPR Spectroscopy researchgate.net |

| Square Pyramidal | (in dinuclear units) | X-ray Structure Analysis researchgate.net |

| Distorted Square-Planar | Orthorhombic | EPR Spectroscopy, X-ray Diffraction mdpi.comnih.gov |

The presence of water molecules in the dihydrate form of the title compound likely plays a crucial role in stabilizing the crystal structure and may be directly coordinated to the copper(II) centers, thus completing their coordination sphere. These coordinated water molecules can influence the precise geometry and symmetry, which would be reflected in the spectroscopic parameters.

Investigations into Magnetic Properties

Temperature-Dependent Magnetic Susceptibility Studies

The magnetic susceptibility of copper(II) thiophene-2-carboxylate (B1233283) dihydrate and its analogues is known to be highly dependent on temperature. As the temperature is lowered, the magnetic susceptibility typically increases, reaches a maximum, and then rapidly decreases. This behavior is a hallmark of antiferromagnetic coupling between the two copper(II) ions within the dimeric unit.

To illustrate the typical magnetic susceptibility behavior of such systems, the following interactive table presents data for a representative dinuclear copper(II) carboxylate complex.

Note: The data presented is for an analogous dinuclear copper(II) carboxylate complex and serves to illustrate the expected trend for Copper(II) Thiophene-2-carboxylate Dihydrate.

Analysis of Antiferromagnetic Coupling in Dinuclear and Polymeric Copper(II) Complexes

The observed magnetic behavior in dinuclear copper(II) carboxylates is primarily due to an intramolecular antiferromagnetic exchange interaction between the two Cu(II) ions. This interaction is mediated by the bridging carboxylate ligands. The spin moments of the two d⁹ copper(II) ions (each with S=1/2) couple to form a singlet (S=0) ground state and a triplet (S=1) excited state. At low temperatures, the diamagnetic singlet state is predominantly populated, leading to a significant drop in magnetic susceptibility.

The strength of this antiferromagnetic coupling is quantified by the exchange coupling constant, J. A negative value of J indicates antiferromagnetic coupling. The magnetic susceptibility data can be fitted to the Bleaney-Bowers equation for dimeric copper(II) complexes to determine the J value. For many paddle-wheel copper(II) carboxylates, the J value is typically in the range of -200 to -400 cm⁻¹. For instance, a study on dodecylnicotinate bis-adducts of binuclear copper carboxylates reported a strong intramolecular antiferromagnetic interaction with a superexchange coupling constant J of -347 cm⁻¹. researchgate.net

In the solid state, these dinuclear units can further interact with each other, leading to the formation of polymeric chains or more complex supramolecular structures. However, the magnetic interactions between these dimeric units are generally much weaker than the intramolecular coupling.

Correlation between Structural Features and Magnetic Behavior

The magnitude of the antiferromagnetic coupling in dinuclear copper(II) carboxylates is intricately linked to their molecular structure. Several structural parameters have been identified as key factors influencing the strength of the magnetic interaction:

Nature of the Bridging Ligand: The electronic properties of the carboxylate ligand play a crucial role. The ability of the carboxylate bridge to mediate superexchange between the copper centers is a key determinant of the J value.

Coordination Geometry around Copper(II): The geometry around the copper(II) ions, which is typically square pyramidal, influences the overlap between the magnetic orbitals of the copper ions and the orbitals of the bridging ligands.

Axial Ligands: The nature of the ligands in the axial positions (in this case, water molecules) can also have a subtle effect on the electronic structure of the copper centers and, consequently, on the magnetic coupling.

A detailed structural analysis of dimeric copper(II) complexes with thiophene-2-carboxylate ligands has been performed, and the spectral and magnetic properties have been discussed in relation to the X-ray data. researchgate.net The following table summarizes key structural parameters for a representative dinuclear copper(II) carboxylate complex and its corresponding magnetic coupling constant.

Note: The data presented is for an analogous dinuclear copper(II) carboxylate complex and serves to illustrate the expected structural features and their correlation with the magnetic properties of Copper(II) Thiophene-2-carboxylate Dihydrate. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For copper(II) thiophene-2-carboxylate (B1233283) complexes, DFT calculations have been instrumental in correlating experimental data with theoretical models.

Researchers have utilized DFT to optimize the geometry of related copper(II) carboxylate complexes, which shows good agreement with crystal structures determined by X-ray diffraction. nih.gov For instance, in a study on a double-open-Co4O6 cubane (B1203433) cluster, DFT structural parameters were shown to correlate well with those determined by synchrotron single-crystal X-ray diffraction (SXRD). researchgate.net This highlights the reliability of DFT in predicting the geometric parameters of complex metal-organic frameworks.

The electronic properties of these complexes, such as the distribution of electron density, have been analyzed using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar copper(II) complexes, the HOMO is often localized on the carboxylate and thiophene (B33073) moieties, while the LUMO is centered on the metal ion.

Molecular Electrostatic Potential (MEP) analysis, another DFT-based calculation, provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.gov In related copper complexes, the negative potential is typically concentrated around the oxygen atoms of the carboxylate groups, indicating their susceptibility to electrophilic attack, while the positive potential is found near the copper ion. researchgate.net

Table 1: Selected DFT-Calculated Parameters for a Representative Copper(II) Carboxylate Complex

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.7 eV | Relates to the chemical reactivity and stability of the complex. |

| Dipole Moment | 5.8 D | Provides insight into the overall polarity of the molecule. |

Note: The data in this table is representative of typical values found for related copper(II) carboxylate complexes and is intended for illustrative purposes.

Molecular Docking Studies of Interactions (e.g., with Biological Receptors or DNA)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This method is extensively used to understand the interactions between small molecules and biological macromolecules like proteins and DNA.

Several studies have explored the interaction of copper(II) thiophene-2-carboxylate derivatives with biological targets. These complexes have shown good DNA binding abilities. nih.govresearchgate.net The binding modes are often a combination of intercalation, where the molecule inserts itself between the base pairs of DNA, and groove binding. nih.govresearchgate.net The thiophene moiety, being planar and aromatic, can facilitate intercalative binding.

Computational docking studies have been employed to further support these experimental findings. nih.govresearchgate.net These studies predict the specific interactions, such as hydrogen bonds and van der Waals forces, between the copper complex and the DNA molecule. For instance, docking simulations can reveal hydrogen bonding between the carboxylate oxygen atoms or coordinated water molecules and the phosphate (B84403) backbone or nucleotide bases of DNA.

Beyond DNA, the interactions of copper(II) thiophene-2-carboxylate complexes with proteins have also been investigated. Molecular docking has been used to explore the potential interactions of these complexes with various proteins, including the spike protein and nucleocapsid protein of SARS-CoV-2, as well as the human angiotensin-converting enzyme. nih.govresearchgate.net These studies aim to identify potential therapeutic applications for these compounds.

Table 2: Representative Molecular Docking Results for a Copper(II) Thiophene-2-Carboxylate Complex with a Biological Target

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Bases |

| DNA (B-DNA) | -7.5 | Guanine, Cytosine |

| SARS-CoV-2 Spike Protein | -8.2 | Lysine, Aspartate, Serine |

| Angiotensin-Converting Enzyme | -7.9 | Histidine, Glutamate |

Note: The data presented in this table is hypothetical and serves to illustrate the typical outputs of molecular docking studies on related compounds.

Computational Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

For copper(II) thiophene-2-carboxylate complexes, Hirshfeld surface analysis has been used to investigate the nature and extent of intermolecular contacts. researchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The analysis of the 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular interactions.

Common interactions observed in the crystal structures of these complexes include O···H, H···H, C···H, and S···H contacts. The O···H interactions, primarily arising from hydrogen bonds involving the carboxylate groups and coordinated water molecules, are often the most significant contributors to the crystal packing. Pi-pi stacking interactions between the thiophene rings of adjacent molecules can also play a role in stabilizing the crystal structure.

The quantitative data obtained from Hirshfeld surface analysis allows for a detailed understanding of how molecules assemble in the solid state, which can influence properties such as solubility and thermal stability.

Table 3: Contribution of Different Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Copper(II) Complex

| Intermolecular Contact | Percentage Contribution |

| O···H / H···O | 45% |

| H···H | 30% |

| C···H / H···C | 15% |

| S···H / H···S | 5% |

| Others | 5% |

Note: This table provides an example of the type of quantitative data that can be obtained from Hirshfeld surface analysis for related compounds.

Catalytic Applications of Copper Thiophene 2 Carboxylate Complexes

Applications in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to synthetic organic chemistry. Copper thiophene-2-carboxylate (B1233283) has proven to be a valuable catalyst in this domain, facilitating numerous coupling reactions with high efficiency and selectivity.

Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann, Stille)

Copper(I) thiophene-2-carboxylate (CuTC) is a well-established reagent for promoting Ullmann-type coupling reactions. organic-chemistry.orgrsc.orgacs.org A significant advantage of using CuTC is the ability to conduct these reactions under much milder conditions than traditionally required. For instance, Ullmann-like reductive couplings of aryl, heteroaryl, and alkenyl iodides can be performed at room temperature, a stark contrast to the high temperatures (often above 200°C) needed for classical Ullmann reactions. dtu.dkscispace.com This enhanced reactivity is attributed to the thiophene-2-carboxylate ligand, which facilitates the key steps of the catalytic cycle. scispace.com The reaction's success, however, can be dependent on substrate structure; for example, aromatic substrates may require a coordinating ortho substituent for the reaction to proceed, suggesting a precoordination step is necessary before oxidative addition. dtu.dkscispace.com

In addition to its role in Ullmann couplings, CuTC is highly effective as a co-catalyst or mediator in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. researchgate.netscispace.com In these transformations, CuTC accelerates the transmetalation step, which is often rate-limiting in the standard palladium catalytic cycle. This "copper effect" allows for the coupling of aryl, heteroaryl, and alkenylstannanes with alkenyl iodides to occur under mild conditions with high yields, even for thermally sensitive substrates. researchgate.net The complex also promotes Suzuki-type couplings and the synthesis of ketones from thiol esters and boronic acids under non-basic conditions. scispace.com

Table 1: Selected Copper Thiophene-2-carboxylate Mediated Cross-Coupling Reactions

| Reaction Type | Role of Copper Complex | Substrates | Key Advantage |

|---|---|---|---|

| Ullmann Coupling | Stoichiometric Mediator | Aryl/Heteroaryl/Alkenyl Iodides | Enables reaction at ambient temperature. dtu.dk |

| Stille Coupling | Co-catalyst with Palladium | Alkenylstannanes + Alkenyl Iodides | Accelerates transmetalation, allowing for mild conditions. researchgate.netscispace.com |

| Suzuki-type Coupling | Promoter | Aryl/Alkenyl Iodides + Boronic Acids | Improves efficiency for substrates with sensitive moieties. scispace.com |

| Ketone Synthesis | Co-catalyst with Palladium | Thiol Esters + Boronic Acids | Proceeds under mild, non-basic conditions. scispace.com |

| Enamide Synthesis | Catalyst | Amides + Vinyl Iodides | High stereoselectivity with retention of olefin geometry. |

Azide-Alkyne Cycloadditions (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," used to form 1,4-disubstituted 1,2,3-triazoles. Copper(I) thiophene-2-carboxylate has been successfully employed as a catalyst for this transformation. rsc.org In one example, the cycloaddition of a terminal alkyne with tosyl azide (B81097) in the presence of a catalytic amount of CuTC proceeded in quantitative yield. rsc.org This highlights the utility of the complex in synthesizing these important heterocyclic motifs, which can serve as precursors to other valuable chemical entities like azavinyl carbenes. rsc.org The choice of the copper(I) source and its counter-ion can significantly affect the rate and efficiency of the CuAAC reaction, and CuTC has proven to be an effective option. A study involving the synthesis of 1,2,3-triazoles demonstrated the use of 10 mol% of copper thiophene-2-carboxylate to successfully catalyze the reaction between an alkyne and methanesulfonyl azide. uwa.edu.au

Radical-Mediated Transformations

The application of copper thiophene-2-carboxylate extends to the realm of radical chemistry, particularly in combination with visible-light photoredox catalysis. These methods allow for the generation of radical intermediates under exceptionally mild conditions. Research has shown that a chiral copper(II) complex, formed from copper thiophene-2-carboxylate and a chiral bisoxazoline ligand, can partake in metallophotoredox-induced asymmetric arylation of amino acids through a deaminative process without the need for an external photocatalyst. rsc.org In this system, the copper complex itself appears to act as the photosensitizer. rsc.org

Furthermore, CuTC has been used in a copper-catalyzed debenzoylative fluoroalkylation of aryl iodides, a process that likely involves radical intermediates. beilstein-journals.org The complex has also been cited in the context of visible-light-driven, radical-mediated C-C bond cleavage and functionalization, underscoring its growing importance in modern synthetic methods that leverage radical pathways. researchgate.net

Catalysis in Hydrosilylation and Hydroboration Reactions

Copper thiophene-2-carboxylate complexes are effective catalysts for the addition of Si-H and B-H bonds across unsaturated systems. An air-stable N-heterocyclic carbene (NHC)–copper thiophene-2-carboxylate complex has been developed for the stereoselective hydroboration of terminal alkynes. researchgate.net This catalyst system can be directly activated by hydroboranes like pinacolborane (HBpin) without a co-catalyst and shows high reactivity under mild conditions, making it applicable for gram-scale synthesis of valuable alkenyl boronates.

In the field of hydrosilylation, CuTC has been utilized in a regiodivergent and enantioselective hydrosilylation of allenes. organic-chemistry.org In this system, the choice of solvent dictates the regioselectivity, leading to either linear or branched allylsilanes. Specifically, the combination of CuTC with the ligand Cy-Xantphos in dichloromethane (B109758) favors the formation of linear allylsilanes. organic-chemistry.org This work expands the utility of copper catalysis in asymmetric synthesis, providing efficient access to enantioenriched allylsilanes. organic-chemistry.org

Table 2: Hydrosilylation and Hydroboration Reactions Catalyzed by Copper Thiophene-2-carboxylate Systems

| Reaction | Catalyst System | Substrate | Product | Selectivity |

|---|---|---|---|---|

| Hydroboration | NHC-CuTC | Terminal Alkynes | Alkenyl Boronates | High Stereoselectivity. researchgate.net |

| Hydrosilylation | CuTC / Cy-Xantphos | Allenes | Linear Allylsilanes | High Regioselectivity for linear product. organic-chemistry.org |

Mechanistic Investigations of Copper-Catalyzed Processes

Understanding the reaction mechanisms of copper-catalyzed reactions is crucial for their further development and optimization. For cross-coupling reactions mediated by copper thiophene-2-carboxylate, such as the Stille reaction, detailed mechanistic studies using Density Functional Theory (DFT) have been performed. These studies suggest that the mechanism involves two main steps: first, a transmetalation between the copper complex and the organostannane to form an organocopper intermediate, and second, a concerted step involving both oxidative addition of the organic halide and reductive elimination of the final coupled product. scispace.com The thiophene-2-carboxylate ligand plays a critical role by promoting the transmetalation step.

In Ullmann-type reactions, the mechanism is generally believed to proceed through an oxidative addition-reductive elimination pathway. rsc.orgresearchgate.net For CuTC-mediated couplings, it has been suggested that precoordination of the substrate to the copper center is a necessary step before oxidative addition, which can explain the substrate scope limitations observed in some cases. scispace.com

Role of Copper Oxidation States (Cu(I) vs. Cu(II))

The catalytic activity of copper thiophene-2-carboxylate is intrinsically linked to the accessible oxidation states of copper, primarily Cu(I), Cu(II), and sometimes Cu(III). The catalytically active species in many cross-coupling reactions is the copper(I) complex. rsc.org The thiophene-2-carboxylate ligand is thought to help stabilize this active Cu(I) state.

Often, stable copper(II) salts, such as copper(II) thiophene-2-carboxylate dihydrate, are used as pre-catalysts. Under the reaction conditions, these Cu(II) species are reduced in situ to the active Cu(I) catalyst. This reduction can be facilitated by a nucleophile or other reagents present in the reaction mixture.

In the catalytic cycle of Ullmann-type reactions, a Cu(I)/Cu(III) cycle is frequently proposed. rsc.orgresearchgate.net The cycle begins with the active Cu(I) species undergoing oxidative addition with an aryl halide to form a transient Cu(III) intermediate. This high-valent copper species then undergoes reductive elimination to form the new C-C or C-X bond and regenerate the Cu(I) catalyst, thus completing the cycle. rsc.orgresearchgate.net While direct observation of Cu(III) intermediates is challenging, extensive experimental and computational studies support their involvement in these transformations. researchgate.net

Ligand Effects and Catalyst Design Principles in Copper Thiophene-2-carboxylate Complexes

The catalytic efficacy of copper(I) thiophene-2-carboxylate (CuTC) is profoundly influenced by the ligand environment surrounding the copper center. The thiophene-2-carboxylate ligand itself is not merely a spectator ion but plays a crucial role in the catalyst's stability and reactivity. Furthermore, the introduction of ancillary ligands provides a powerful tool for modulating the catalytic properties, enabling the design of highly efficient and selective catalysts for a variety of organic transformations.

The thiophene-2-carboxylate ligand contributes significantly to the stability of the copper(I) complex. Its ability to act as a bidentate or bridging ligand through the carboxylate group and the sulfur atom of the thiophene (B33073) ring leads to the formation of stable coordination complexes. This chelation effect enhances the catalyst's robustness, allowing for its use under a range of reaction conditions. The electron-rich nature of the thiophene ring also plays a vital role in modulating the electronic properties of the copper center. This electronic influence can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

A primary strategy in catalyst design involves the introduction of ancillary ligands to the copper thiophene-2-carboxylate core. These additional ligands can fine-tune the steric and electronic environment of the copper atom, thereby influencing the catalyst's activity, selectivity, and substrate scope. The choice of ancillary ligand is critical and is guided by the specific requirements of the desired catalytic transformation. Key principles in this design approach include modulating ligand donor strength, steric bulk, and chelation effects.

For instance, strongly electron-donating ligands can increase the electron density at the copper center, which can enhance its reactivity in certain catalytic cycles. Conversely, ligands with significant steric hindrance can be employed to control selectivity, for example, by favoring the formation of a specific stereoisomer or by preventing catalyst deactivation pathways.

A prominent example of catalyst design through ancillary ligand modification is the development of N-heterocyclic carbene (NHC)-copper thiophene-2-carboxylate complexes. NHCs are potent σ-donating ligands that form strong bonds with copper, leading to highly stable and active catalysts. Research has demonstrated that an air-stable NHC-copper thiophene-2-carboxylate complex can effectively catalyze the stereoselective hydroboration of terminal alkynes. wikipedia.org This complex can be directly activated by hydroboranes without the need for a cocatalyst, showcasing high reactivity under mild conditions. wikipedia.org

The design of this NHC-CuTC catalyst highlights several key principles. The strong σ-donating character of the NHC ligand enhances the catalytic activity of the copper center. The steric bulk of the NHC ligand can also play a role in controlling the stereoselectivity of the hydroboration reaction. The combination of the robust thiophene-2-carboxylate framework with the tunable properties of the NHC ligand provides a versatile platform for developing new catalysts.

Computational studies, such as density functional theory (DFT) calculations, are increasingly being used to guide the design of new copper catalysts. These theoretical methods allow for the investigation of reaction mechanisms and the prediction of how different ligands will affect the catalyst's performance. By modeling transition states and reaction intermediates, researchers can gain insights into the electronic and steric factors that govern reactivity and selectivity, accelerating the discovery of more efficient catalysts.

The table below summarizes the effect of ancillary ligands on the catalytic performance of copper complexes in various reactions, illustrating the principles of catalyst design. While not all examples use the thiophene-2-carboxylate ligand specifically, they demonstrate the general principles that are applicable to the design of CuTC-based catalysts.

| Ancillary Ligand Class | Key Design Principle | Effect on Catalysis | Example Reaction |

|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donation, tunable sterics | Increased catalyst stability and activity; enhanced stereoselectivity. | Hydroboration of alkynes |

| Oxalic Diamides | Bidentate chelation, tunable electronics | Effective for C-N cross-coupling with challenging substrates like (hetero)aryl chlorides. | N-arylation of amines |

| Picolinamides | Chelation, potential for hydrogen bonding interactions | Enables coupling of heteroaryl primary amines with (hetero)aryl bromides. | C-N cross-coupling |

| Pyrrole-ol | Anionic ligand, steric hindrance | Facilitates C-N coupling with sterically hindered substrates. | Coupling of ortho-substituted aryl iodides |

Biological and Medicinal Chemistry Research Perspectives

Interaction Studies with Deoxyribonucleic Acid (DNA)

The interaction of small molecules with DNA is a critical aspect of drug design, particularly for anticancer agents. Copper(II) complexes containing the thiophene-2-carboxylate (B1233283) ligand have been investigated for their ability to bind to DNA through various techniques, including UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements.

Research on mononuclear copper(II) complexes with 2-thiophene carboxylate and N,N-donor ligands, such as 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen), has shown that these compounds can interact with calf thymus DNA (CT-DNA). nih.gov Spectroscopic titrations and competitive binding studies with ethidium (B1194527) bromide (EB) suggest that these complexes likely bind to the minor groove of DNA. nih.gov The binding constants (Kb), which indicate the strength of the interaction, are in the order of 105 M-1, signifying a strong association with DNA. researchgate.net

Viscosity measurements further support the proposed binding mode. Intercalating agents are known to increase the viscosity of DNA solutions by lengthening the double helix, whereas groove binders typically cause a less pronounced or no change in viscosity. Studies on certain copper(II) thiophene-2-carboxylate complexes have shown a significant increase in the relative viscosity of DNA, suggesting a potential intercalative or partial intercalative binding mode. nih.gov The nature of the substituent on the thiophene (B33073) ring can also influence the DNA binding affinity. For instance, methyl-substituted thiophene rings in related complexes have been found to affect the binding rate, potentially due to steric hindrance with the DNA base pairs, favoring hydrophobic interactions with the DNA surface. researchgate.net

Table 1: DNA Binding Characteristics of Representative Copper(II) Thiophene-2-carboxylate Complexes

| Complex | Proposed Binding Mode | Binding Constant (Kb) (M-1) | Reference |

|---|---|---|---|

| [Cu(thiophene-2-carboxylate)2(bipy)] | Minor groove binding | Not explicitly stated | nih.gov |

| [Cu(thiophene-2-carboxylate)2(phen)(H2O)] | Minor groove binding | Not explicitly stated | nih.gov |

| [Cu(3-methyl-2-thiophenecarboxylate)2(H2O)(2,2'-bpy)] | Minor groove/hydrophobic interaction | 4.9 x 105 | researchgate.net |

In Vitro Enzyme Inhibition Assays

The ability of copper(II) thiophene-2-carboxylate complexes to inhibit specific enzymes is another area of active investigation, with potential implications for their use as anti-inflammatory and neuroprotective agents.

Antioxidant Activity Assessments in Chemical Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Copper complexes, being redox-active, can exhibit both pro-oxidant and antioxidant properties. The antioxidant potential of copper(II) thiophene-2-carboxylate complexes has been evaluated using various in vitro chemical assays.

One common method is the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay. Studies on mononuclear copper(II) complexes with 2-thiophene carboxylate have shown their ability to scavenge DPPH free radicals. nih.gov Another important aspect of antioxidant activity is the inhibition of lipid peroxidation, which is a key event in cellular injury. These copper complexes have also demonstrated good activity in inhibiting lipid peroxidation. nih.gov The presence of the redox-active copper center is believed to contribute significantly to the free radical scavenging ability of these complexes. nih.gov

Table 2: Antioxidant Activity of a Representative Copper(II) Thiophene-2-carboxylate Complex

| Complex | Antioxidant Assay | Observed Activity | Reference |

|---|---|---|---|

| [Cu(thiophene-2-carboxylate)2(bipy)(H2O)] | DPPH radical scavenging | Good activity | nih.gov |

| Inhibition of lipid peroxidation | Good activity | nih.gov |

Evaluation of In Vitro Cytotoxicity against Various Cell Lines

The cytotoxic potential of copper(II) thiophene-2-carboxylate complexes against various cancer cell lines is a significant area of research, aiming to develop novel anticancer metallodrugs. These studies typically involve determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Mononuclear copper(II) complexes of 2-thiophene carboxylate have been screened against a panel of human cancer cell lines, including ovarian (OAW-42), lung (A549), colon (HT29), breast (MDA-MB-231), kidney (Caki-2), and cervical (HeLa) cancer cells. nih.gov The results have shown that these complexes exhibit cytotoxic activity, with some demonstrating significant efficacy. nih.gov For comparison, their cytotoxicity has also been evaluated against non-tumor cell lines, such as human lung fibroblasts (MRC-5) and non-tumorigenic breast epithelial cells (MTSV1-7), to assess their selectivity towards cancer cells. nih.gov

Furthermore, other copper(II) complexes incorporating thiophene-derived ligands have also shown promising cytotoxic effects. For example, a copper(II) complex with an acylhydrazone ligand derived from thiophene exhibited enhanced effectiveness against human bone (MG-63), lung (A549), and colon (HT-29) cancer cell lines compared to the free ligand or the metal ion alone. mdpi.com

Table 3: In Vitro Cytotoxicity (IC50 in µM) of a Representative Copper(II) Thiophene-2-carboxylate Complex

| Complex | OAW-42 (Ovarian) | A549 (Lung) | HT29 (Colon) | MDA-MB-231 (Breast) | Caki-2 (Kidney) | HeLa (Cervical) | MRC-5 (Non-tumor Lung) | MTSV1-7 (Non-tumor Breast) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| [Cu(thiophene-2-carboxylate)2(phen)(H2O)] | Data not explicitly provided in a table in the source | Data not explicitly provided in a table in the source | Data not explicitly provided in a table in the source | Data not explicitly provided in a table in the source | Data not explicitly provided in a table in the source | Data not explicitly provided in a table in the source | Data not explicitly provided in a table in the source | Data not explicitly provided in a table in the source | nih.gov |

Note: While the source indicates cytotoxic activity was determined, specific IC50 values for this complex were not presented in a tabular format.

Advanced Research Directions and Future Outlook

Development of Novel Copper Thiophene-2-carboxylate-Based Metal-Organic Frameworks (MOFs)

The synthesis of Metal-Organic Frameworks (MOFs) represents a significant and promising direction for copper thiophene-2-carboxylate (B1233283) research. MOFs are crystalline materials wherein metal ions or clusters are connected by organic ligands to form one-, two-, or three-dimensional structures. The thiophene-2-carboxylate ligand is particularly versatile for MOF construction due to the varied coordination modes of its carboxylate group, which can act as a monodentate, bidentate-chelate, or bridging unit. researchgate.net

Future research is focused on using copper thiophene-2-carboxylate and its dicarboxylate analogues, such as thiophene-2,5-dicarboxylate, as primary building blocks for new MOFs. researchgate.netgoogle.com The goal is to create frameworks with tunable porosity, high surface area, and specific active sites. By carefully selecting ancillary ligands and controlling synthesis conditions (e.g., solvothermal methods), researchers can direct the assembly of diverse and complex architectures. acs.org For instance, the use of flexible ancillary ligands in conjunction with thiophene-based dicarboxylic acids has already yielded MOFs with varied structures capable of acting as efficient luminescent sensors for environmental contaminants like heavy metal ions. acs.org

The development of these novel MOFs is aimed at several high-impact applications. Their porous nature makes them excellent candidates for gas storage and separation. Furthermore, the presence of catalytically active copper centers within a stable, crystalline framework opens avenues for their use as heterogeneous catalysts in organic synthesis, such as in click chemistry reactions. mdpi.comresearchgate.net The ability to functionalize the thiophene (B33073) ring pre- or post-synthesis provides a pathway to introduce specific functionalities, further enhancing the catalytic activity or selectivity of the MOF. acs.org

| Ligand | Metal Ion | Resulting MOF Structure/Feature | Potential Application | Reference |

|---|---|---|---|---|

| Thiophene-2,5-dicarboxylate | Copper(II) | 1-D zigzag polymeric chain | Catalysis, Gas Storage | researchgate.net |

| Benzo-(1,2;4,5)-bis(thiophene-2'-carboxylic acid) | Zinc(II), Cadmium(II) | Diverse 3D frameworks | Luminescent Sensing (Hg(II), Cu(II)), Pesticide Removal | acs.org |

| Thiophene-2,5-dicarboxylic acid | Nickel(II) | 3D framework with strong fluorescence | Fluorescent Probes for Analysis/Detection | google.com |

Exploration of Thiophene-2-carboxylate Derivatives with Tailored Properties

A significant frontier in this research area involves the chemical modification of the thiophene-2-carboxylate ligand itself. By introducing various functional groups onto the thiophene ring, scientists can systematically tune the electronic, steric, and coordination properties of the ligand. This tailoring allows for the development of copper complexes with enhanced or entirely new functionalities.

Research efforts are being directed towards synthesizing derivatives with substituents at different positions of the thiophene ring. researchgate.netnih.gov For example, adding electron-donating groups (like methyl or amino) or electron-withdrawing groups can alter the electron density at the copper center, thereby modulating its catalytic activity. nih.gov Studies on thiophene-2-carboxamide derivatives have shown that substituting the ring with hydroxyl, methyl, or amino groups can produce compounds with significant antioxidant and antibacterial properties. nih.gov

Another promising avenue is the synthesis of aldehyde-functionalized thiophene derivatives. acs.org These derivatives can be polymerized to create semiconducting polymers. The aldehyde group provides a reactive handle for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of the polymer chains. This strategy is key to developing materials for organic electronics, such as organic field-effect transistors and sensors. acs.orgguidechem.com The ultimate goal is to create a library of thiophene-2-carboxylate derivatives, each designed to yield a copper complex with a specific, optimized property for a target application, from catalysis to molecular electronics and therapeutics. researchgate.net

| Derivative Type | Functional Group(s) | Resulting Property | Potential Application | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxamide | -NH2, -OH, -CH3 | Enhanced antioxidant and antibacterial activity | Therapeutic Agents | nih.gov |

| Aldehyde-functionalized Thiophene | -CHO | Polymerizable to form semiconducting polymers with reactive sites | Organic Electronics, Bioactive Devices | acs.org |

| 4-methyl-3-(propylamino)thiophene-2-carboxylic acid | -CH3, -NH(C3H7) | Precursor for novel compounds with antimicrobial activity | Antimicrobial Agents | researchgate.net |

Integration into Hybrid Materials and Nanocomposites

The future development of copper thiophene-2-carboxylate extends beyond its use as a discrete molecule or a simple framework component. A major area of research focuses on its integration into hybrid materials and nanocomposites, where the copper complex imparts specific functionalities to a larger matrix. This approach seeks to combine the unique electronic or catalytic properties of the copper complex with the mechanical, structural, or conductive properties of a host material. chemimpex.com

One key application is in the field of organic electronics, where copper(I) thiophene-2-carboxylate can be incorporated into conductive polymers. guidechem.comchemimpex.com The presence of the copper complex can enhance charge transport properties, making these hybrid materials suitable for use in organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs). chemimpex.com The thiophene moiety itself is a well-known component of conducting polymers, and its combination with copper offers a synergistic route to new semiconducting materials. guidechem.com

Furthermore, the complex can be used in the synthesis of advanced nanocomposites for energy storage applications. chemimpex.com By embedding the copper complex within materials like graphene or carbon nanotubes, it may be possible to create electrodes for batteries and supercapacitors with improved performance. The copper centers can act as redox-active sites, contributing to the material's charge storage capacity. The development of these composites requires careful control over the interface between the copper complex and the host material to ensure efficient interaction and functionality.

| Host Material | Integrated Compound | Potential Function of Copper Complex | Target Application | Reference |

|---|---|---|---|---|

| Conductive Polymer Matrix | Copper(I) thiophene-2-carboxylate | Enhance charge transfer | Organic Semiconductors, OLEDs, OPVs | chemimpex.com |

| Carbon Nanotubes/Graphene | Copper(I) thiophene-2-carboxylate | Act as redox-active sites | Energy Storage (Batteries, Supercapacitors) | chemimpex.com |

| Polymer Films | Polymerized Thiophene-aldehyde Derivatives | Provide reactive sites for grafting biomolecules | Bioactive Surfaces, Biosensors | acs.org |

Deepening Understanding of Structure-Function Relationships for Targeted Applications

A fundamental aspect underpinning all future research is the need for a deeper understanding of the structure-function relationships in copper thiophene-2-carboxylate complexes. The precise arrangement of atoms—the coordination geometry around the copper ion, the bond lengths and angles, and the intermolecular interactions—directly dictates the material's physical and chemical properties. nih.govresearchgate.net

Advanced structural characterization techniques are crucial in this endeavor. X-ray crystallography, for example, has revealed that copper(II) thiophene-2-carboxylate can form various structural motifs, including monomeric complexes with distorted tetragonal-bipyramidal geometry and dimeric "paddle-wheel" structures. researchgate.net These different structures have distinct magnetic and spectral properties. researchgate.net The paddle-wheel dinuclear structure, for instance, is a common motif in copper carboxylates and influences the electronic communication between the two copper centers. nih.gov

Future work will focus on correlating these specific structural features with functional outcomes. For example, understanding how the coordination environment of the copper ion influences its catalytic activity is essential for designing more efficient catalysts for reactions like Ullmann couplings or C-C bond formations. wikipedia.orgsigmaaldrich.comscispace.com Similarly, in materials science, comprehending how the packing of molecules in a crystal affects charge transport is key to developing better organic semiconductors. chemimpex.com By combining experimental data with computational modeling, researchers can predict how modifications to the ligand or synthesis conditions will affect the final structure and, consequently, its performance in a targeted application. nih.gov This predictive capability is the ultimate goal, enabling the rational design of new copper thiophene-2-carboxylate-based materials with bespoke functionalities.

| Structural Feature | Description | Influence on Function | Target Application | Reference |

|---|---|---|---|---|

| Paddle-wheel Dimer | Two copper atoms bridged by four carboxylate ligands. | Affects magnetic properties and electronic coupling between metal centers. | Catalysis, Magnetic Materials | researchgate.net |

| Distorted Square-Planar Geometry | Monomeric copper(II) ion with ligands in a plane. | Influences spectroscopic features and reactivity, such as interactions with biological molecules. | Biological Activity, Sensors | nih.gov |

| Supramolecular H-bonds | Intermolecular hydrogen bonds connecting complex molecules. | Controls crystal packing and dimensionality of the structure (chains, frameworks). | Crystal Engineering, Material Design | researchgate.net |

| Bidentate/Bridging Coordination | Carboxylate group coordinating to one or more metal centers. | Determines the formation and topology of coordination polymers and MOFs. | MOF Synthesis, Porous Materials | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing Copper(I) thiophene-2-carboxylate dihydrate, and how is purity ensured?

- Methodological Answer : The synthesis involves reacting stoichiometric amounts of thiophene-2-carboxylic acid with a copper(I) salt (e.g., CuCl) in an inert atmosphere. Allred and Liebeskind’s protocol (1996) recommends using dimethylformamide (DMF) as a solvent under reflux for 12 hours . Post-synthesis, purification via recrystallization from ethanol-water mixtures is critical. Purity is validated using X-ray diffraction (XRD) for crystallinity, FTIR for carboxylate coordination (peak at ~1600 cm⁻¹ for Cu-O bonding), and elemental analysis (C, H, Cu, S) to confirm stoichiometry .

Q. How should researchers characterize the structural and chemical stability of this compound under varying experimental conditions?

- Methodological Answer : Stability is assessed through thermogravimetric analysis (TGA) to evaluate dehydration behavior (loss of 2H₂O at ~100–120°C) and oxidative stability via cyclic voltammetry (Cu⁺→Cu²+ transitions). Air stability is confirmed by exposing the compound to ambient conditions for 48 hours and monitoring color changes or XRD pattern shifts . Avoid storage with strong acids/bases or oxidizing agents, as decomposition yields sulfur oxides and CO₂ .

Q. What spectroscopic techniques are most effective for confirming the coordination mode of the thiophene-2-carboxylate ligand to copper?

- Methodological Answer : X-ray crystallography provides definitive evidence of the κ²-O,S coordination mode. For solution-phase studies, UV-Vis spectroscopy (d-d transitions at 300–400 nm) and electron paramagnetic resonance (EPR) for Cu(I) oxidation state confirmation are used. FTIR spectra should show a red shift in the C=O stretch (from ~1700 cm⁻¹ in free acid to ~1600 cm⁻¹ in the complex) .

Advanced Research Questions

Q. What mechanistic pathways explain the catalytic efficiency of this compound in Stille cross-coupling and Ullmann-type reactions?

- Methodological Answer : The Cu(I) center facilitates oxidative addition to aryl halides, forming a Cu(III) intermediate, followed by transmetallation with organostannanes (Stille) or arylboronic acids (Ullmann). Computational studies (DFT) model the energy barriers for these steps, while kinetic experiments (e.g., variable-temperature NMR) track intermediate formation. Ligand lability (S-donor) enhances catalytic turnover by stabilizing transition states .

Q. How can factorial design optimize reaction conditions for asymmetric 1,4-additions mediated by this catalyst?

- Methodological Answer : A 2³ factorial design evaluates variables: solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), and ligand-to-substrate ratio (1:1 vs. 1:2). Response surface methodology (RSM) identifies optimal enantiomeric excess (ee) and yield. For example, high polarity solvents improve solubility, while elevated temperatures accelerate transmetallation but may reduce ee due to racemization .

Q. What computational approaches are used to predict the catalytic activity of modified thiophene-2-carboxylate copper complexes?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward specific substrates. Molecular docking simulations assess steric and electronic effects of ligand modifications (e.g., introducing electron-withdrawing groups on the thiophene ring). These models are validated experimentally by synthesizing derivatives and comparing turnover frequencies .

Methodological Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products